5-bromo-N-(4-cyanophenyl)thiophene-2-sulfonamide
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Overview
Description
5-bromo-N-(4-cyanophenyl)thiophene-2-sulfonamide is a chemical compound with the molecular formula C11H7BrN2O2S2 and a molecular weight of 343.22 g/mol . This compound is characterized by the presence of a bromine atom, a cyanophenyl group, and a thiophene-2-sulfonamide moiety. It is used primarily in research and development settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(4-cyanophenyl)thiophene-2-sulfonamide typically involves the reaction of 5-bromothiophene-2-sulfonamide with 4-cyanophenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, including chromatography and spectroscopy, are employed to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(4-cyanophenyl)thiophene-2-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using reagents such as organometallic compounds.
Oxidation and Reduction: The sulfonamide group can undergo oxidation or reduction under specific conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Organolithium or Grignard reagents are commonly used for substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended conjugation .
Scientific Research Applications
5-bromo-N-(4-cyanophenyl)thiophene-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of 5-bromo-N-(4-cyanophenyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-bromo-N-alkylthiophene-2-sulfonamides: These compounds have similar structures but with different alkyl groups attached to the sulfonamide moiety.
5-bromo-2-thiophenecarboxaldehyde: Another thiophene derivative with a bromine atom but different functional groups.
Uniqueness
5-bromo-N-(4-cyanophenyl)thiophene-2-sulfonamide is unique due to the presence of both a cyanophenyl group and a thiophene-2-sulfonamide moiety. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C11H7BrN2O2S2 |
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Molecular Weight |
343.2 g/mol |
IUPAC Name |
5-bromo-N-(4-cyanophenyl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C11H7BrN2O2S2/c12-10-5-6-11(17-10)18(15,16)14-9-3-1-8(7-13)2-4-9/h1-6,14H |
InChI Key |
UONZHTCLSBHLNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)NS(=O)(=O)C2=CC=C(S2)Br |
Origin of Product |
United States |
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